2-Chloro-1-(3-chloro-phenyl)-ethanol
Overview
Description
2-Chloro-1-(3-chloro-phenyl)-ethanol is an organic compound with the molecular formula C8H8Cl2O It is a chlorinated derivative of phenylethanol, characterized by the presence of two chlorine atoms attached to the phenyl ring and the ethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Chloro-1-(3-chloro-phenyl)-ethanol can be synthesized through several methods. One common approach involves the chlorination of 1-(3-chlorophenyl)ethanol using thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) as chlorinating agents. The reaction typically occurs under reflux conditions, resulting in the substitution of the hydroxyl group with a chlorine atom.
Another method involves the reduction of 2-chloro-1-(3-chlorophenyl)ethanone using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). This reduction process converts the carbonyl group to a hydroxyl group, yielding this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale chlorination processes using efficient chlorinating agents and optimized reaction conditions to ensure high yield and purity. The choice of chlorinating agent and reaction conditions may vary depending on the desired scale and specific requirements of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-(3-chloro-phenyl)-ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form 2-chloro-1-(3-chlorophenyl)ethanone using oxidizing agents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: The compound can be reduced to 2-chloro-1-(3-chlorophenyl)ethane using strong reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions. For example, treatment with sodium methoxide (NaOCH3) can replace the chlorine atoms with methoxy groups.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid or potassium permanganate (KMnO4) in aqueous solution.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Sodium methoxide (NaOCH3) in methanol or sodium hydroxide (NaOH) in water.
Major Products Formed
Oxidation: 2-Chloro-1-(3-chlorophenyl)ethanone.
Reduction: 2-Chloro-1-(3-chlorophenyl)ethane.
Substitution: 2-Methoxy-1-(3-methoxyphenyl)ethanol.
Scientific Research Applications
2-Chloro-1-(3-chloro-phenyl)-ethanol has several scientific research applications, including:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Pharmaceuticals: The compound is used in the development of drugs with potential therapeutic effects, such as anti-inflammatory and antimicrobial agents.
Biological Studies: It is employed in studies investigating the biological activity of chlorinated phenylethanol derivatives and their effects on cellular processes.
Industrial Applications: The compound is used in the production of specialty chemicals and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of 2-Chloro-1-(3-chloro-phenyl)-ethanol involves its interaction with specific molecular targets and pathways. The compound’s chlorinated phenyl ring and hydroxyl group allow it to participate in various biochemical reactions, potentially affecting enzyme activity and cellular signaling pathways. The exact molecular targets and pathways may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-1-phenylethanol: Lacks the additional chlorine atom on the phenyl ring, resulting in different chemical properties and reactivity.
1-(3-Chlorophenyl)ethanol: Similar structure but without the chlorine atom on the ethanol moiety.
2-Chloro-1-(4-chlorophenyl)ethanol: Similar structure with the chlorine atom on the para position of the phenyl ring.
Uniqueness
2-Chloro-1-(3-chloro-phenyl)-ethanol is unique due to the presence of two chlorine atoms, one on the phenyl ring and one on the ethanol moiety. This dual chlorination imparts distinct chemical properties, such as increased reactivity and potential for diverse chemical transformations, making it valuable in various scientific and industrial applications.
Properties
IUPAC Name |
2-chloro-1-(3-chlorophenyl)ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Cl2O/c9-5-8(11)6-2-1-3-7(10)4-6/h1-4,8,11H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBSKQOSGSUKVDG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(CCl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10466855 | |
Record name | 2-Chloro-1-(3-chloro-phenyl)-ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10466855 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
106262-93-5 | |
Record name | 2-Chloro-1-(3-chloro-phenyl)-ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10466855 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 106262-93-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is there interest in producing specific enantiomers of 2-chloro-1-(3-chlorophenyl)ethanol?
A1: 2-chloro-1-(3-chlorophenyl)ethanol is a chiral molecule, meaning it exists in two mirror-image forms called enantiomers. These enantiomers can exhibit different biological activities. For pharmaceutical applications, obtaining the desired enantiomer with high purity is often crucial for efficacy and safety. [, ]
Q2: What are the advantages of using biocatalytic methods for producing (R)-2-chloro-1-(3-chlorophenyl)ethanol?
A2: Biocatalytic methods utilizing enzymes offer several advantages over traditional chemical synthesis. One key advantage is their high enantioselectivity. For instance, researchers have successfully employed phenylacetaldehyde reductase (PAR) from Corynebacterium strain ST-10 to synthesize (R)-2-chloro-1-(3-chlorophenyl)ethanol with an enantiomeric excess (e.e.) greater than 98%. [] This high enantiomeric purity is difficult to achieve through conventional chemical means. Additionally, biocatalytic processes often operate under milder reaction conditions, reducing the environmental impact compared to harsh chemical synthesis methods. []
Q3: Can you elaborate on the enzymatic synthesis of (R)-2-chloro-1-(3-chlorophenyl)ethanol using Corynebacterium strain ST-10?
A3: Corynebacterium strain ST-10 expresses phenylacetaldehyde reductase (PAR), an enzyme capable of reducing prochiral ketones to their corresponding alcohols. In this case, PAR catalyzes the reduction of m-chlorophenacyl chloride to (R)-2-chloro-1-(3-chlorophenyl)ethanol. This reaction utilizes NADH as a cofactor, which is regenerated in situ by the same enzyme in the presence of 2-propanol. This efficient NADH regeneration contributes to the high yield (over 86%) achieved in this biotransformation. []
Q4: Are there alternative biocatalysts for producing enantiomerically pure 2-chloro-1-(3-chlorophenyl)ethanol?
A4: Yes, researchers have explored other microorganisms for this purpose. For example, Candida ontarioensis has shown promise in the efficient synthesis of (R)-2-chloro-1-(3-chlorophenyl)ethanol using permeabilized whole cells. [] Additionally, a ketoreductase isolated from Hansenula polymorpha exhibits high enantioselectivity for producing the (S)-enantiomer of 2-chloro-1-(3-chlorophenyl)ethanol. This enzyme, requiring NADPH as a cofactor, has been successfully cloned and expressed in E. coli for scalable production of the (S)-alcohol. []
Q5: What is the significance of co-expressing glucose dehydrogenase in E.coli for (S)-2-chloro-1-(3-chlorophenyl)ethanol synthesis?
A5: The ketoreductase from Hansenula polymorpha responsible for (S)-2-chloro-1-(3-chlorophenyl)ethanol production utilizes NADPH as a cofactor. Co-expressing glucose-6-phosphate dehydrogenase from Saccharomyces cerevisiae within the E. coli cells enables efficient regeneration of NADPH from NADP+. This regeneration is essential for maintaining the ketoreductase activity and achieving high yields of the desired (S)-alcohol. [] This approach highlights the importance of cofactor regeneration strategies in optimizing biocatalytic processes.
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